3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features multiple functional groups, including benzodioxole, fluorophenyl, and oxadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their coupling. Typical synthetic routes might include:
Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step would involve coupling the benzodioxole and oxadiazole intermediates under specific conditions, possibly using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the oxadiazole ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given the bioactive nature of its functional groups.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where its unique structure might interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve interactions with biological targets like enzymes or receptors. The benzodioxole and oxadiazole moieties could interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Oxadiazole Derivatives: Compounds like furazolidone, which is an antimicrobial agent.
Uniqueness
The unique combination of benzodioxole, fluorophenyl, and oxadiazole moieties in this compound might confer unique biological activities or chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C18H11FN4O4 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2 |
InChI Key |
LBEFRWJZAKGFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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